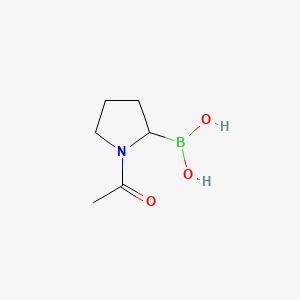

(1-Acetylpyrrolidin-2-yl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(1-acetylpyrrolidin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BNO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6,10-11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJDJKWJLYRNPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665877 | |

| Record name | (1-Acetylpyrrolidin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116150-20-0 | |

| Record name | (1-Acetylpyrrolidin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-Acetylpyrrolidin-2-yl)boronic acid structure and properties

For Researchers, Scientists, and Drug Development Professionals

(1-Acetylpyrrolidin-2-yl)boronic acid , with the CAS number 116150-20-0, is a synthetic organoboron compound.[1][2] Its molecular formula is C6H12BNO3, and it has a molecular weight of 156.98 g/mol .[3] While specific, detailed experimental data for this particular molecule is not widely available in public literature, its structural features—a pyrrolidine ring, an acetyl group, and a boronic acid moiety—place it within a class of compounds with significant interest in medicinal chemistry, particularly as enzyme inhibitors.

Structural and Physicochemical Properties

The fundamental structure of this compound consists of a five-membered saturated heterocycle, pyrrolidine, where the nitrogen is acetylated. A boronic acid group [-B(OH)2] is attached to the second carbon of the pyrrolidine ring.

Caption: Chemical structure of this compound.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| CAS Number | 116150-20-0 | [1][2] |

| Molecular Formula | C6H12BNO3 | [3] |

| Molecular Weight | 156.98 g/mol | [3] |

| Purity | ≥98% (Commercially available) | [1] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound has not been found in the public domain, general synthetic strategies for proline-derived and other peptidyl boronic acids are well-documented. These methods often involve the stereoselective homologation of chiral boronic esters. A plausible synthetic approach could start from N-acetyl-L-proline, involving the introduction of the boronic acid functionality.

General synthetic routes to obtain aryl boronic acids include:

-

Electrophilic trapping of arylmetal intermediates with borate esters.[4]

-

Coupling of aryl halides with diboronic acid reagents.[4]

-

Direct C-H borylation catalyzed by transition metals.[4]

For the synthesis of proline-boronic acid derivatives, methods often utilize precursors like proline t-butyl ester, which can undergo reactions to introduce the boronic acid moiety.[5]

Caption: A generalized workflow for the synthesis of proline-derived boronic acids.

Potential Biological Activity and Applications in Drug Discovery

Boronic acids are a significant class of compounds in medicinal chemistry, with several FDA-approved drugs containing this functional group.[6] A primary application of boronic acids is as enzyme inhibitors, particularly targeting serine proteases.[7] The boron atom can form a stable, reversible covalent bond with the hydroxyl group of the active site serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis.

The pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs.[8] The combination of a pyrrolidine ring, which can mimic amino acid residues like proline, and a boronic acid "warhead" makes this compound a candidate for an enzyme inhibitor.

Potential Signaling Pathway Involvement:

While no specific signaling pathways involving this compound have been documented, its structural similarity to known protease inhibitors suggests it could potentially modulate pathways regulated by proteases. For example, proteasome inhibitors, a class of drugs that includes the boronic acid-containing bortezomib, impact the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκB.

Caption: Hypothetical mechanism of action for this compound as a protease inhibitor.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound are not currently available in the public scientific literature. For researchers interested in working with this compound, it is recommended to adapt general procedures for the synthesis of N-acylated amino boronic acids and to develop analytical methods based on techniques commonly used for boronic acids, such as HPLC-MS.

Conclusion

This compound is a compound of interest due to its structural features that suggest potential as an enzyme inhibitor. However, a comprehensive understanding of its chemical and physical properties, as well as its biological activity, is hampered by the lack of detailed published data. Further research is required to fully characterize this molecule and explore its potential applications in drug discovery and development. Professionals in the field are encouraged to consider this compound as a potential building block for the design of novel protease inhibitors.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. capotchem.cn [capotchem.cn]

- 3. cyclicpharma.com [cyclicpharma.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. combi-blocks.com [combi-blocks.com]

- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel non-peptide boronic acid derivatives as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (R)-Pyrrolidin-2-ylboronic acid | C4H10BNO2 | CID 54387206 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of (1-Acetylpyrrolidin-2-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proposed Synthetic Pathway

The synthesis of (1-Acetylpyrrolidin-2-yl)boronic acid can be envisioned through a five-step sequence starting from N-Boc-L-proline. The core of this strategy is the stereospecific introduction of the boronic acid group at the C2 position of the pyrrolidine ring.

The proposed pathway is as follows:

-

Reduction of the Carboxylic Acid: The carboxylic acid of N-Boc-L-proline is first reduced to the corresponding primary alcohol, N-Boc-L-prolinol.

-

Oxidation to the Aldehyde: The resulting alcohol is then oxidized to the aldehyde, N-Boc-L-prolinal. A Swern oxidation is a suitable method for this transformation.

-

Matteson Homologation: The aldehyde is then subjected to a Matteson homologation. This involves the conversion of a boronic ester with dichloromethyllithium to form an α-chloro boronic ester, which can then be further functionalized. In this proposed synthesis, we will adapt this to form the desired α-amino boronic ester derivative.

-

Boronate Ester Deprotection: The pinanediol protecting group on the boronic acid is removed. A two-step process involving transesterification with diethanolamine followed by hydrolysis is an effective method.

-

N-Boc Deprotection and N-Acetylation: The final steps involve the removal of the N-Boc protecting group under acidic conditions, followed by the selective acetylation of the pyrrolidine nitrogen to yield the target compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar chemical transformations.

Step 1: Synthesis of N-Boc-L-prolinol

-

Reaction: Reduction of N-Boc-L-proline.

-

Procedure: To a solution of N-Boc-L-proline (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), borane-tetrahydrofuran complex (BH3·THF, 1.1 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is carefully quenched by the slow addition of methanol, followed by water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-L-prolinol as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of N-Boc-L-prolinal

-

Reaction: Swern oxidation of N-Boc-L-prolinol.

-

Procedure: A solution of oxalyl chloride (2 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere. Anhydrous dimethyl sulfoxide (DMSO, 3 equivalents) dissolved in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes. A solution of N-Boc-L-prolinol (1 equivalent) in anhydrous DCM is then added dropwise, and the reaction is stirred for 30 minutes at -78 °C. Triethylamine (5 equivalents) is added, and the mixture is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature. Water is added to quench the reaction, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude N-Boc-L-prolinal is purified by column chromatography on silica gel.[1]

Step 3: Synthesis of (S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)boronic acid pinanediol ester

-

Reaction: Matteson Homologation.

-

Procedure: In a flame-dried flask under an inert atmosphere, anhydrous dichloromethane (1.7 equivalents) is dissolved in anhydrous THF and cooled to -100 °C. n-Butyllithium (1.05 equivalents) is added dropwise, and the mixture is stirred for 30 minutes to generate dichloromethyllithium. A solution of a suitable chiral boronic ester, such as pinanediol boronic ester (1 equivalent), in anhydrous THF is then added. The reaction is stirred at low temperature before the addition of a solution of N-Boc-L-prolinal. The reaction proceeds through the formation of an α-chloro boronic ester intermediate, which then rearranges to form the desired product. The reaction is quenched and worked up to isolate the (S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)boronic acid pinanediol ester. Purification is typically performed by column chromatography.

Note: This is a generalized procedure for the Matteson homologation and would require optimization for this specific substrate.

Step 4: Synthesis of (S)-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)boronic acid

-

Reaction: Deprotection of the pinanediol boronate ester.

-

Procedure: To a solution of the pinanediol ester (1 equivalent) in diethyl ether, diethanolamine (1.1 equivalents) is added. A white precipitate typically forms within minutes. The reaction is stirred for approximately 30 minutes until completion (monitored by TLC). The precipitate is filtered, washed with ether, and dried. This intermediate diethanolamine boronate ester is then hydrolyzed by dissolving it in a suitable solvent and treating it with an aqueous acid (e.g., 1N HCl) until the boronic acid is liberated. The product is then extracted into an organic solvent, dried, and concentrated.

Step 5: Synthesis of this compound

-

Reaction: N-Boc deprotection followed by N-acetylation.

-

Procedure: The N-Boc protected pyrrolidin-2-ylboronic acid (1 equivalent) is dissolved in a solution of 4M HCl in dioxane. The mixture is stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure to yield the hydrochloride salt of (pyrrolidin-2-yl)boronic acid. This crude salt is then dissolved in a suitable solvent (e.g., DCM) and cooled to 0 °C. A base such as triethylamine (2.2 equivalents) is added, followed by the dropwise addition of acetic anhydride (1.1 equivalents). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, this compound, can be purified by chromatography or recrystallization.

Data Presentation

The following table summarizes the expected materials and estimated yields for the proposed synthetic pathway. These yields are based on literature values for analogous reactions and should be considered estimates.

| Step | Starting Material | Product | Key Reagents | Solvent | Estimated Yield (%) |

| 1 | N-Boc-L-proline | N-Boc-L-prolinol | BH3·THF | THF | >95 |

| 2 | N-Boc-L-prolinol | N-Boc-L-prolinal | Oxalyl chloride, DMSO, Triethylamine | DCM | ~90 |

| 3 | N-Boc-L-prolinal | (S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)boronic acid pinanediol ester | Dichloromethyllithium, Pinanediol boronic ester | THF | 60-80 |

| 4 | Boronate Pinanediol Ester | (S)-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)boronic acid | Diethanolamine, HCl | Diethyl Ether | ~85 |

| 5 | N-Boc-pyrrolidin-2-ylboronic acid | This compound | 4M HCl in dioxane, Acetic anhydride, Triethylamine | Dioxane, DCM | ~80 |

Visualizations

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

References

An In-depth Technical Guide to (1-Acetylpyrrolidin-2-yl)boronic acid (CAS Number: 116150-20-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Acetylpyrrolidin-2-yl)boronic acid is a synthetic organoboron compound featuring a proline scaffold. Proline and its derivatives are of significant interest in medicinal chemistry due to their unique conformational constraints, which can impart high affinity and selectivity for biological targets. The incorporation of a boronic acid moiety, a well-established pharmacophore, suggests its potential as an enzyme inhibitor. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, potential synthesis, and likely applications in drug discovery, with a focus on its role as a potential inhibitor of dipeptidyl peptidase IV (DPP-IV) and the proteasome.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely available in the public domain, the following tables summarize its known properties and expected analytical characteristics based on its structure and data from analogous compounds.

Table 1: General Properties

| Property | Value | Source |

| CAS Number | 116150-20-0 | [1][2][3][4][5] |

| Molecular Formula | C6H12BNO3 | [1][2][3][4][5] |

| Molecular Weight | 156.98 g/mol | [1][2][3][4][5] |

| Purity | ≥98% (Commercially available) | [2][3][4] |

| Appearance | White to off-white solid (Expected) | General knowledge |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| pKa | ~8-9 (Expected for boronic acids) | General knowledge |

Table 2: Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the acetyl methyl group, the pyrrolidine ring protons, and the B(OH)₂ protons. |

| ¹³C NMR | Signals for the acetyl carbonyl and methyl carbons, and the four distinct carbons of the pyrrolidine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

| Infrared (IR) | Absorption bands for O-H, N-C=O, and B-O stretching. |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, based on established methods for the synthesis of N-acylated amino acid boronic acids, a representative two-step synthetic route can be proposed. This typically involves the synthesis of a protected boronate ester followed by deprotection.

Representative Synthesis Workflow

Detailed Representative Experimental Protocols

Protocol 1: Synthesis of this compound pinacol ester (Representative)

This protocol is adapted from general procedures for the synthesis of α-amino boronate esters.

-

Starting Materials: N-Acetyl-L-proline, a suitable borane source (e.g., pinacolborane), and a coupling reagent (e.g., a Grignard reagent or a transition metal catalyst).

-

Reaction Setup: To a solution of N-Acetyl-L-proline in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen), add the borylating agent.

-

Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature (e.g., from -78 °C to room temperature) for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The product is then extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired pinacol ester.

Protocol 2: Deprotection to this compound (Representative)

This protocol is based on common methods for the deprotection of boronic acid pinacol esters.

-

Starting Material: this compound pinacol ester.

-

Method A: Transesterification:

-

Dissolve the pinacol ester in a suitable solvent (e.g., a mixture of an organic solvent and water).

-

Add an excess of a diol that forms a more stable boronate ester (e.g., phenylboronic acid) or a reagent that facilitates transesterification (e.g., diethanolamine).

-

Stir the mixture at room temperature or with gentle heating.

-

The resulting free boronic acid can often be isolated by precipitation or extraction after acidification.

-

-

Method B: Hydrolysis:

-

Dissolve the pinacol ester in a mixture of a water-miscible organic solvent (e.g., acetone or THF) and an aqueous acid (e.g., HCl).

-

Stir the reaction mixture at room temperature or with heating.

-

The progress of the deprotection can be monitored by TLC or LC-MS.

-

Upon completion, the organic solvent is removed under reduced pressure, and the aqueous solution is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the boronic acid.

-

-

Purification: The final product can be purified by recrystallization or precipitation.

Drug Development Applications and Signaling Pathways

Boronic acid derivatives of proline are potent inhibitors of serine proteases. The primary therapeutic targets for compounds like this compound are Dipeptidyl Peptidase IV (DPP-IV) and the proteasome.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. This makes DPP-IV inhibitors an important class of drugs for the treatment of type 2 diabetes. Proline-boronic acids are known to be highly potent inhibitors of DPP-IV.[1][6][7][8]

Proteasome Inhibition

The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cellular processes such as cell cycle regulation, apoptosis, and signal transduction. Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors and cell cycle arrest, making it an effective strategy for cancer therapy. Peptide boronic acids, most notably Bortezomib, are clinically approved proteasome inhibitors. Proline-boronic acid containing peptides have also been investigated as potent proteasome inhibitors.[9][10][11]

Conclusion

This compound, CAS number 116150-20-0, is a proline-based organoboron compound with significant potential in drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, its structural similarity to known potent inhibitors of DPP-IV and the proteasome suggests promising therapeutic applications in diabetes and oncology, respectively. The representative synthetic protocols and expected analytical characteristics provided in this guide offer a foundation for researchers and drug development professionals interested in exploring the potential of this and related molecules. Further research is warranted to fully characterize this compound and elucidate its specific biological activities and mechanisms of action.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis and biological evaluation of novel non-peptide boronic acid derivatives as proteasome inhibitors. | Semantic Scholar [semanticscholar.org]

- 3. boronpharm.com [boronpharm.com]

- 4. cyclicpharma.com [cyclicpharma.com]

- 5. parchem.com [parchem.com]

- 6. 4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and biological activity of peptide proline-boronic acids as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel non-peptide boronic acid derivatives as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of (1-Acetylpyrrolidin-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1-Acetylpyrrolidin-2-yl)boronic acid, a key building block in medicinal chemistry. Due to the limited availability of directly published spectra for this specific molecule, this document presents predicted and representative data based on analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included to facilitate its synthesis and characterization in a laboratory setting.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 116150-20-0

-

Molecular Formula: C₆H₁₂BNO₃

-

Molecular Weight: 156.98 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms. Predicted chemical shifts are presented below. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which can lead to broadened peaks in the NMR spectrum. Running the NMR in a solvent like DMSO-d₆ or methanol-d₄ can help to minimize this effect.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 8.5 | br s | 2H | B(OH)₂ |

| ~4.0 - 4.2 | m | 1H | H-2 (pyrrolidine) |

| ~3.3 - 3.5 | m | 2H | H-5 (pyrrolidine) |

| ~2.05 | s | 3H | COCH₃ |

| ~1.8 - 2.0 | m | 4H | H-3, H-4 (pyrrolidine) |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~169.5 | C=O (acetyl) |

| ~60 (broad) | C-2 (pyrrolidine) |

| ~45.5 | C-5 (pyrrolidine) |

| ~29.0 | C-3 (pyrrolidine) |

| ~22.5 | C-4 (pyrrolidine) |

| ~21.8 | COCH₃ |

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds.

-

Reference the spectrum to the solvent peak.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, hydroxyl, and boronic acid moieties.

Table 3: Representative IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretch (boronic acid) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1640 - 1620 | Strong | C=O stretch (amide I band) |

| 1450 - 1400 | Medium | C-N stretch (amide) |

| 1380 - 1350 | Medium-Strong | B-O stretch |

| 1200 - 1100 | Medium | C-O stretch |

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the spectrum of the sample.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The analysis of boronic acids by mass spectrometry can be challenging due to their propensity to dehydrate and form cyclic boroxine trimers. To obtain a clear molecular ion peak, derivatization to a more stable ester (e.g., with pinacol) or the use of soft ionization techniques like Electrospray Ionization (ESI) is recommended.

Table 4: Representative Mass Spectrometry Data for this compound (ESI-MS)

| m/z (charge-to-mass ratio) | Possible Assignment |

| 158.0925 | [M+H]⁺ (protonated molecule) |

| 140.0819 | [M+H - H₂O]⁺ (loss of water) |

| 116.0863 | [M+H - B(OH)₂]⁺ |

| 70.0651 | [Pyrrolidine ring fragment]⁺ |

| 43.0184 | [CH₃CO]⁺ |

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation for positive ion mode.

-

instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Q-TOF or Orbitrap instrument for high-resolution mass measurements.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the molecular ion.

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Use high-resolution data to confirm the elemental composition of the observed ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a novel or synthesized compound like this compound.

An In-depth Technical Guide to the Chemical Stability and Storage of (1-Acetylpyrrolidin-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited stability data is publicly available for (1-Acetylpyrrolidin-2-yl)boronic acid specifically. The information and protocols provided in this guide are based on the well-established principles of boronic acid chemistry and stability. It is imperative that users conduct their own stability studies to determine the precise shelf-life and optimal storage conditions for their specific material and application.

Introduction

This compound is a valuable building block in organic synthesis and drug discovery, prized for its role in forming stable amide bonds and its utility in cross-coupling reactions. As with many boronic acid derivatives, its efficacy and the reproducibility of experimental results are intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling procedures, and detailed experimental protocols for stability assessment.

Chemical Stability Profile

The stability of this compound is primarily dictated by its susceptibility to two main degradation pathways: hydrolysis and oxidation. The rates of these degradation processes are influenced by several environmental factors.

Key Degradation Pathways

2.1.1. Hydrolytic Degradation (Protodeboronation)

Hydrolysis, or protodeboronation, is a common degradation pathway for boronic acids, leading to the cleavage of the carbon-boron bond and the formation of the corresponding des-boro compound (N-acetylpyrrolidine) and boric acid. This process is often catalyzed by the presence of moisture and can be accelerated under acidic or basic conditions. While boronic acids are generally most stable at a neutral pH, the specifics can vary depending on the molecule's structure.[1]

2.1.2. Oxidative Degradation

The boron atom in boronic acids is susceptible to oxidation, particularly in the presence of atmospheric oxygen or other oxidizing agents.[2] This can lead to the formation of various byproducts, including the corresponding alcohol (1-acetyl-2-hydroxypyrrolidine) and boric acid. The rate of oxidation can be influenced by factors such as light exposure and the presence of metal ions. Storing the compound under an inert atmosphere is a key strategy to mitigate oxidative degradation.[1]

Influencing Factors

Several external factors can significantly impact the stability of this compound:

-

Temperature: Elevated temperatures can accelerate the rates of both hydrolysis and oxidation. Therefore, refrigerated storage is strongly recommended for long-term stability.[1]

-

Moisture: The presence of water is a critical factor in the hydrolytic degradation of boronic acids. It is crucial to protect the compound from atmospheric moisture.[1]

-

pH: Boronic acids exhibit pH-dependent stability. While generally most stable at neutral pH, both acidic and basic conditions can catalyze degradation.[1]

-

Light: Exposure to light, particularly UV light, can promote oxidative degradation. Storing the compound in a light-resistant container is advisable.

-

Oxygen: Atmospheric oxygen is a key driver of oxidative degradation. Storage under an inert atmosphere such as nitrogen or argon is recommended to minimize this pathway.[1]

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (2-8 °C) | To minimize the rates of all potential degradation pathways.[1] |

| Atmosphere | Under an inert gas (e.g., Nitrogen or Argon) | To prevent oxidative degradation.[1] |

| Container | Tightly sealed, opaque or amber glass vial | To protect from moisture and light. |

| Moisture | Store in a desiccator or other dry environment | To prevent hydrolytic degradation. |

Handling Procedures

-

Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to air and moisture.

-

Dispensing: For solid material, quickly weigh and dispense the required amount in a dry environment. For solutions, use anhydrous solvents and transfer via syringe under an inert atmosphere.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, forced degradation studies and long-term stability studies are recommended.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[3]

4.1.1. Experimental Workflow for Forced Degradation

Caption: Workflow for Forced Degradation Studies.

4.1.2. Detailed Protocols

-

Acid/Base Hydrolysis:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Add an aliquot of the stock solution to a solution of 0.1 M HCl or 0.1 M NaOH.

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, neutralize it, and dilute it for analysis by HPLC.

-

-

Oxidative Degradation:

-

Prepare a stock solution of the compound.

-

Add an aliquot to a solution of 3% hydrogen peroxide.

-

Keep the mixture at room temperature, protected from light, for a defined period.

-

Withdraw samples at various time points for HPLC analysis.

-

-

Thermal Degradation:

-

Place a known amount of the solid compound in a vial.

-

Store the vial in an oven at an elevated temperature (e.g., 60°C).

-

At specified intervals, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Prepare a solution of the compound in a photostable solvent.

-

Expose the solution to a controlled light source (e.g., a photostability chamber with UV and visible light).

-

Simultaneously, keep a control sample in the dark.

-

Analyze both the exposed and control samples by HPLC at various time points.

-

Analytical Methods for Stability Monitoring

4.2.1. High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating the intact this compound from its degradation products.

-

Objective: To quantify the parent compound and its degradants over time under various stress conditions.

-

Instrumentation: A standard HPLC system with a UV detector is typically sufficient. Mass spectrometry (MS) detection can be used for the identification of unknown degradation products.[4]

-

Column: A reverse-phase C18 column is a common starting point.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is often effective.

-

Procedure:

-

Develop and validate an HPLC method that provides good resolution between the parent compound and all potential degradation products.

-

Inject samples from the forced degradation and long-term stability studies.

-

Calculate the percentage of the parent compound remaining and the percentage of each degradant formed at each time point.

-

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of degradation products and for monitoring the degradation process in solution.[5]

-

Objective: To identify the chemical structures of degradation products and to qualitatively or semi-quantitatively monitor the degradation process.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound and its degradants are soluble (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

Procedure:

-

Acquire a ¹H and ¹³C NMR spectrum of the pure compound to serve as a reference.

-

After subjecting the compound to stress conditions, acquire NMR spectra of the resulting mixture.

-

Compare the spectra to the reference to identify new signals corresponding to degradation products.

-

Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to elucidate the structures of the degradants.

-

¹¹B NMR spectroscopy can also be a valuable tool for observing changes in the boron environment during degradation.[6][7]

-

Logical Relationships in Stability Assessment

Caption: Interplay of factors in the stability of this compound.

Conclusion

The chemical stability of this compound is a critical parameter that can significantly impact its use in research and development. By understanding the primary degradation pathways of hydrolysis and oxidation, and by controlling key environmental factors such as temperature, moisture, pH, light, and oxygen, the integrity of this valuable compound can be maintained. The implementation of robust storage and handling procedures, coupled with thorough stability assessment using techniques like HPLC and NMR, will ensure the reliability and reproducibility of experimental outcomes. Researchers are strongly encouraged to perform their own stability studies to establish appropriate handling protocols and to determine a reliable shelf-life for their specific material.

References

- 1. benchchem.com [benchchem.com]

- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. pubs.acs.org [pubs.acs.org]

Commercial availability of (1-Acetylpyrrolidin-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, properties, and potential applications of (1-Acetylpyrrolidin-2-yl)boronic acid (CAS No. 116150-20-0), a valuable building block for researchers in medicinal chemistry and organic synthesis.

Introduction to this compound

This compound is a derivative of proline, an amino acid, featuring a boronic acid functional group. This unique combination of a chiral cyclic amine and a versatile boronic acid moiety makes it an attractive starting material for the synthesis of complex molecules, particularly in the context of drug discovery. Boronic acids are widely recognized for their role in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern carbon-carbon bond formation.[1][2] The presence of the acetylated pyrrolidine ring introduces chirality and specific steric and electronic properties that can be exploited in the design of novel therapeutic agents and other functional molecules.

Commercial Availability

This compound is available from several specialized chemical suppliers. While pricing and specific quantities often require a direct quotation, the following table summarizes the available information from various vendors.

| Supplier | Catalog Number | Purity | CAS Number | Notes |

| BoronPharm | BP24586 | ≥ 98% | 116150-20-0 | Offered for pharmaceutical research and organic synthesis. Bulk supply and custom synthesis are available upon request.[3] |

| Parchem | - | - | 116150-20-0 | A supplier of specialty chemicals.[3] |

| CyclicPharma | SL12410 | ≥ 98% | 116150-20-0 | - |

Note: Availability and packaging sizes are subject to change and should be confirmed directly with the suppliers.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 116150-20-0 |

| Molecular Formula | C₆H₁₂BNO₃ |

| Molecular Weight | 156.98 g/mol |

| Appearance | Typically a white to off-white solid |

| Purity | ≥ 98% (as offered by suppliers) |

Experimental Protocols

Illustrative Synthesis of an α-Aminoboronic Acid Derivative

The synthesis of α-aminoboronic acids often involves the stereoselective homologation of chiral boronic esters. The following is a general, illustrative procedure based on established methodologies.

Materials:

-

Substituted pinanediol boronic ester

-

Dichloromethyllithium

-

Appropriate reagents for subsequent functional group manipulations (e.g., azide substitution, reduction)

-

Anhydrous solvents (e.g., THF)

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

-

Homologation: A solution of the starting pinanediol boronic ester in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon). Dichloromethyllithium is added dropwise, and the reaction is stirred at low temperature before being allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched with a suitable reagent, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

-

Further Transformations: The resulting α-chloro boronic ester can be converted to the corresponding α-amino boronic ester through a series of steps, such as azide displacement followed by reduction.

-

Deprotection: The pinanediol auxiliary and any protecting groups on the nitrogen are removed under appropriate conditions to yield the final α-aminoboronic acid.

Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This compound is a suitable coupling partner in Suzuki-Miyaura reactions to form C(sp³)-C(sp²) bonds.

Materials:

-

This compound

-

Aryl halide or triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., toluene/water, dioxane/water)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).

-

Solvent Addition: Add the degassed solvent system to the vessel.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Procurement and Experimental Workflow

The following diagram illustrates a typical workflow for a researcher from sourcing this compound to its application in a Suzuki-Miyaura cross-coupling reaction.

Caption: Procurement and experimental workflow for this compound.

General Suzuki-Miyaura Coupling Reaction

This diagram illustrates the general catalytic cycle of a Suzuki-Miyaura cross-coupling reaction, a primary application for boronic acids.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

The Rising Profile of (1-Acetylpyrrolidin-2-yl)boronic Acid: A Technical Guide to its Applications in Drug Discovery

(1-Acetylpyrrolidin-2-yl)boronic acid , and its de-acetylated parent compound, (pyrrolidin-2-yl)boronic acid (often referred to as "boroPro"), have emerged as a privileged scaffold in medicinal chemistry. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action and related pathways. The unique ability of the boronic acid moiety to form a reversible covalent bond with the catalytic serine residue of certain proteases has positioned this compound and its derivatives as potent and selective enzyme inhibitors.

Core Applications in Enzyme Inhibition

The primary application of the this compound scaffold lies in the development of inhibitors for serine proteases. These enzymes play crucial roles in a variety of physiological and pathological processes, making them attractive targets for therapeutic intervention.

Inhibition of Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a serine protease that is highly expressed on the surface of cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many epithelial cancers.[1][2] Its enzymatic activity is believed to contribute to tumor growth, invasion, and metastasis, making it a prime target for anti-cancer therapies.[3][4] Dipeptide inhibitors incorporating the boroPro moiety have shown high potency and selectivity for FAP.[4][5] The N-acetyl group in this compound can be replaced with other chemical groups to create a diverse range of inhibitors with tailored specificities.

Inhibition of Prolyl Oligopeptidase (PREP)

Prolyl Oligopeptidase (PREP) is another serine protease that is implicated in neurological disorders such as Alzheimer's and Parkinson's disease, as well as in some cancers.[6] The boroPro scaffold has been successfully utilized to develop potent and selective PREP inhibitors.[4][6] By modifying the peptide chain attached to the pyrrolidine ring, researchers can fine-tune the inhibitor's selectivity for PREP over other related proteases like FAP and dipeptidyl peptidases (DPPs).[4]

Other Serine Protease Inhibition

The versatility of the aminoboronic acid scaffold extends to the inhibition of other serine proteases. For instance, dipeptidyl boronic acids have been developed as potent proteasome inhibitors for the treatment of cancer.[7][8] Additionally, boronic acid-based inhibitors have been explored for targeting bacterial enzymes like β-lactamases and penicillin-binding proteins (PBPs), offering a potential strategy to combat antibiotic resistance.[9][10]

Quantitative Data: Potency and Selectivity of boroPro-Based Inhibitors

The following tables summarize the inhibitory activities of various dipeptide boronic acid derivatives that utilize the (pyrrolidin-2-yl)boronic acid core. The data highlights the impressive potency (often in the nanomolar range) and the potential for achieving high selectivity against different serine proteases.

| Inhibitor Name/Structure | Target Enzyme | IC50 / Ki (nM) | Reference |

| N-(pyridine-4-carbonyl)-d-Ala-boroPro (ARI-3099) | FAP | Ki = 1.9 | [4] |

| N-(pyridine-3-carbonyl)-Val-boroPro (ARI-3531) | PREP | Ki = 2.4 | [4] |

| Talabostat (Val-boroPro) | FAP | IC50 = 560 | [11][12] |

| Talabostat (Val-boroPro) | DPP-IV | IC50 < 4 | [11][12] |

| Talabostat (Val-boroPro) | DPP8 | IC50 = 4 | [11][12] |

| Talabostat (Val-boroPro) | DPP9 | IC50 = 11 | [11][12] |

| N-(4-quinolinoyl)-Gly-boroPro | FAP | IC50 = 3.7 | [5] |

| Dipeptide II-7 (Cbz-Val-boroPro) | Proteasome (MGC803 cells) | IC50 = 9.8 | [8] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel inhibitors. Below are representative protocols for the synthesis of a dipeptide boronic acid and for assessing its enzyme inhibitory activity.

Synthesis of a Dipeptide Boronic Acid (e.g., N-Ac-Ala-boroPro)

This protocol outlines a general approach for the synthesis of a dipeptide boronic acid inhibitor, starting from (R)-pyrrolidin-2-ylboronic acid pinanediol ester.

Materials:

-

(R)-Pyrrolidin-2-ylboronic acid pinanediol ester hydrochloride

-

N-Acetyl-L-alanine

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Phenylboronic acid

-

Diethylether

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Coupling Reaction: To a solution of N-Acetyl-L-alanine (1.1 eq) in DCM, add HATU (1.1 eq) and DIPEA (2.2 eq). Stir the mixture at room temperature for 15 minutes. Add (R)-Pyrrolidin-2-ylboronic acid pinanediol ester hydrochloride (1.0 eq) and continue stirring at room temperature overnight.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the N-Ac-Ala-boroPro pinanediol ester.

-

Deprotection: Dissolve the purified pinanediol ester in a 1:1 mixture of diethyl ether and hexane. Add a solution of phenylboronic acid (1.5 eq) in diethyl ether and stir at room temperature for 4 hours.

-

Isolation: A white precipitate will form. Collect the precipitate by filtration, wash with hexane, and dry under vacuum to yield the final dipeptide boronic acid, N-Ac-Ala-boroPro.

Enzyme Inhibition Assay (Fluorometric)

This protocol describes a typical method for determining the inhibitory potency (IC50) of a compound against a serine protease like FAP.

Materials:

-

Recombinant human FAP enzyme

-

Fluorogenic substrate (e.g., Ala-Pro-AFC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Preparation: Prepare a serial dilution of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

Enzyme Incubation: Add the FAP enzyme to the wells of the 96-well plate containing the diluted test compound or vehicle control. Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometric plate reader (e.g., excitation at 400 nm and emission at 505 nm for AFC).

-

Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence versus time curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Visualizing Mechanisms and Pathways

Diagrams created using the DOT language provide a clear visual representation of the complex biological processes and experimental workflows involving this compound.

References

- 1. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of selective and potent inhibitors of fibroblast activation protein and prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of covalent prolyl oligopeptidase boronic ester inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

- 10. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? | MDPI [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Lewis Acidity of (1-Acetylpyrrolidin-2-yl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: Boronic acids are a class of compounds with significant applications in organic synthesis and medicinal chemistry, largely owing to their unique Lewis acidic character.[1] This technical guide provides a comprehensive overview of the methodologies available to determine the Lewis acidity of novel boronic acids, with a specific focus on (1-Acetylpyrrolidin-2-yl)boronic acid as a case study. While specific experimental data for this compound is not currently available in public literature, this document equips researchers with the necessary theoretical background, detailed experimental protocols, and data analysis frameworks to characterize its Lewis acidity. The guide covers both experimental techniques, such as pKa determination via potentiometric titration and UV-Vis spectroscopy, and the Gutmann-Beckett method for assessing acceptor numbers, alongside computational approaches for theoretical estimation of Lewis acidity.

Introduction to Boronic Acids and Lewis Acidity

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), are versatile compounds in modern chemistry.[2][3] Their utility in seminal reactions like the Suzuki-Miyaura coupling and their growing importance as pharmaceutical agents underscore the need for a thorough understanding of their chemical properties.[4] A key feature of boronic acids is the electron-deficient boron atom, which imparts Lewis acidic properties to the molecule.[1] This Lewis acidity governs their ability to form reversible covalent complexes with Lewis bases such as diols, amino acids, and enzyme active site residues, a property that is crucial for their biological activity and application in drug design.[3][5]

The Lewis acidity of a boronic acid is a critical parameter that influences its reactivity, stability, and biological interactions. For a novel compound such as this compound, a derivative of the pharmaceutically relevant pyrrolidine scaffold, quantifying its Lewis acidity is a fundamental step in its development and application. This guide outlines the established methodologies to achieve this characterization.

Physicochemical Properties and Synthesis

While specific physicochemical data for this compound is scarce, general properties of boronic acids include their crystalline solid nature and moderate solubility in aqueous and organic solvents. The synthesis of boronic acids can be achieved through several routes, including the reaction of organometallic reagents with borate esters or through palladium-catalyzed borylation reactions.[1][6] For this compound, a plausible synthetic route would involve the functionalization of a suitable pyrrolidine precursor.

Quantitative Assessment of Lewis Acidity

The Lewis acidity of a boronic acid can be quantified through various experimental and computational methods. The following sections detail the protocols for the most common and reliable techniques.

Determination of Acidity Constant (pKa)

The pKa of a boronic acid is a measure of its ability to accept a hydroxide ion, forming a tetrahedral boronate species. This equilibrium is a key indicator of its Lewis acidity in aqueous media.

Potentiometric titration is a highly accurate method for pKa determination.[7] It involves monitoring the pH of a solution of the boronic acid as a titrant (a strong base) is added.

Experimental Protocol: Potentiometric Titration [8][9]

-

Instrument Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low). A typical concentration is around 1 mM.

-

Prepare standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).

-

Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

-

Titration Procedure:

-

Pipette a known volume (e.g., 20 mL) of the boronic acid solution into a titration vessel.

-

Add the background electrolyte.

-

If necessary, adjust the initial pH to the acidic range (e.g., pH 2) with the standard acid.

-

Titrate the solution with the standardized base, adding small increments of the titrant.

-

Record the pH reading after each addition, allowing the solution to equilibrate.

-

Continue the titration until the pH reaches the basic range (e.g., pH 12).

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (or the maximum of the first derivative).

-

For multiprotic acids, multiple inflection points and corresponding pKa values may be observed.

-

Perform the titration in triplicate to ensure reproducibility.

-

This method is suitable for compounds that possess a chromophore and whose UV-Vis spectrum changes upon ionization.[10][11] It is particularly useful for samples with low solubility or when only small amounts of the compound are available.[12]

Experimental Protocol: UV-Vis Spectrophotometry [12][13]

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with known and constant ionic strength.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well UV-transparent microplate, add a small aliquot of the stock solution to each well containing the different buffer solutions to achieve the desired final concentration.

-

-

Spectroscopic Measurement:

-

Measure the UV-Vis absorbance spectrum (e.g., 250-500 nm) for each well using a microplate reader.

-

-

Data Analysis:

-

Identify the wavelengths at which the maximum absorbance difference between the acidic and basic forms of the compound occurs.

-

Plot the absorbance at these wavelengths against the pH.

-

The pKa is the pH at the inflection point of the resulting sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

-

Gutmann-Beckett Method

The Gutmann-Beckett method provides a measure of the Lewis acidity of a compound in a non-aqueous solvent by determining its Acceptor Number (AN).[14] It utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO), and measures the change in its ³¹P NMR chemical shift upon interaction with the Lewis acid.[15]

Experimental Protocol: Gutmann-Beckett Method [15][16]

-

Materials and Instrumentation:

-

High-resolution NMR spectrometer equipped with a phosphorus probe.

-

Triethylphosphine oxide (Et₃PO) as the probe molecule.

-

A weakly Lewis acidic, anhydrous solvent (e.g., deuterated benzene or dichloromethane).

-

This compound.

-

-

Procedure:

-

Prepare a solution of Et₃PO in the chosen deuterated solvent and record its ³¹P NMR spectrum. Note the chemical shift (δ_free).

-

Prepare a solution of the boronic acid in the same solvent.

-

Add the boronic acid solution to the Et₃PO solution (typically in excess) and record the ³¹P NMR spectrum of the mixture. Note the new chemical shift (δ_complex).

-

-

Data Analysis:

-

Calculate the change in chemical shift: Δδ = δ_complex - δ_free.

-

The Acceptor Number (AN) can be calculated using the formula: AN = 2.21 × (Δδ) + AN_solvent_correction. (Note: The original Gutmann scale was defined relative to hexane (AN=0) and SbCl₅ (AN=100)).

-

A larger Δδ and a higher AN value indicate a stronger Lewis acidity.[14]

-

Computational Methods

In silico methods can provide valuable insights into the Lewis acidity of a molecule before its synthesis or experimental characterization.[17]

Computational Protocol: pKa and Lewis Acidity Prediction [18]

-

Molecular Modeling:

-

Build the 3D structure of this compound and its corresponding boronate anion.

-

Perform a conformational search to identify the lowest energy conformers for both species.

-

-

Quantum Chemical Calculations:

-

Optimize the geometry of the most stable conformers of the acid and its conjugate base using a suitable level of theory (e.g., Density Functional Theory with a basis set like 6-311+G(d,p)).

-

Calculate the Gibbs free energies of the optimized structures in the gas phase and in a simulated aqueous environment (using a continuum solvation model like SMD or PCM).

-

-

Data Analysis:

-

The pKa can be calculated from the difference in the Gibbs free energies of the acid and its conjugate base.

-

Other Lewis acidity descriptors, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), fluoride ion affinity (FIA), or global electrophilicity index (GEI), can also be computed to provide a more comprehensive picture of the compound's Lewis acidity.[17]

-

Data Presentation

The quantitative data obtained from the aforementioned experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Method of Determination |

| CAS Number | 116150-20-0 | - |

| Molecular Formula | C₆H₁₂BNO₃ | - |

| Molecular Weight | 156.98 g/mol | - |

| pKa | To be determined | Potentiometric Titration / UV-Vis |

| Acceptor Number (AN) | To be determined | Gutmann-Beckett Method |

| Calculated pKa | To be determined | DFT Calculations |

| LUMO Energy (eV) | To be determined | DFT Calculations |

Table 2: Summary of pKa Determination for this compound

| Method | Solvent System | Temperature (°C) | pKa ± SD (n=3) |

| Potentiometric Titration | Water | 25 | Value |

| Potentiometric Titration | 50% EtOH/Water | 25 | Value |

| UV-Vis Spectrophotometry | Water | 25 | Value |

Table 3: Gutmann-Beckett Method Data for this compound

| Solvent | δ_free (Et₃PO) (ppm) | δ_complex (ppm) | Δδ (ppm) | Acceptor Number (AN) |

| C₆D₆ | Value | Value | Value | Value |

| CD₂Cl₂ | Value | Value | Value | Value |

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described in this guide.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. DSpace [kuscholarworks.ku.edu]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmaguru.co [pharmaguru.co]

- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 15. magritek.com [magritek.com]

- 16. New Lab Manual: Determination of Lewis Acidity using 31P NMR - Magritek [magritek.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (1-Acetylpyrrolidin-2-yl)boronic acid as a Catalyst

Disclaimer: A thorough literature search did not yield specific experimental data for the use of (1-Acetylpyrrolidin-2-yl)boronic acid as a catalyst in asymmetric synthesis. The following application note and protocol are presented as a representative example based on the well-established catalytic activity of similar proline derivatives in the asymmetric aldol reaction.[1][2] The quantitative data and specific conditions are adapted from published results for L-prolinamide catalysts and are intended for illustrative purposes.[3][4]

Introduction

This compound is a chiral organocatalyst that combines the structural features of L-proline, a cornerstone in asymmetric catalysis, with the unique properties of a boronic acid moiety.[5] The pyrrolidine scaffold is known to facilitate highly stereoselective transformations through the formation of enamine or iminium intermediates.[6] The boronic acid group can potentially participate in the catalytic cycle through Lewis acid activation or by influencing the transition state geometry through hydrogen bonding.[7][8] These characteristics make it a promising candidate for catalyzing a variety of asymmetric reactions, including aldol reactions, Mannich reactions, and Michael additions.[8][9]

This application note details the use of (S)-(1-Acetylpyrrolidin-2-yl)boronic acid as a catalyst for the direct asymmetric aldol reaction between ketones and aromatic aldehydes.

Key Features

-

Bifunctional Activation: The catalyst possesses a secondary amine for enamine formation and a boronic acid group for potential electrophile activation.

-

High Stereoselectivity: The chiral pyrrolidine backbone is designed to create a highly organized transition state, leading to excellent enantioselectivity.[6]

-

Operational Simplicity: As an organocatalyst, it is generally stable to air and moisture, simplifying experimental setup compared to many metal-based catalysts.[10]

-

Broad Substrate Scope: Expected to be effective for a range of ketone and aldehyde substrates.

Application: Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction that constructs chiral β-hydroxy ketones, which are valuable building blocks in organic synthesis.[11] (S)-(1-Acetylpyrrolidin-2-yl)boronic acid is anticipated to efficiently catalyze this transformation with high enantioselectivity.

Quantitative Data Summary

The following table summarizes the expected performance of (S)-(1-Acetylpyrrolidin-2-yl)boronic acid in the asymmetric aldol reaction of various aromatic aldehydes with acetone. The data is adapted from studies on L-prolinamide derivatives.[3][4]

| Entry | Aldehyde | Time (h) | Yield (%) | ee (%) [R/S] |

| 1 | 4-Nitrobenzaldehyde | 24 | 85 | 93 (R) |

| 2 | 2-Nitrobenzaldehyde | 48 | 78 | 90 (R) |

| 3 | 4-Chlorobenzaldehyde | 36 | 82 | 88 (R) |

| 4 | Benzaldehyde | 48 | 75 | 85 (R) |

| 5 | 4-Methoxybenzaldehyde | 72 | 65 | 82 (R) |

| 6 | Isovaleraldehyde | 24 | 91 | >99 (R) |

Reaction Conditions: Aldehyde (0.5 mmol), Acetone (5 mL), Catalyst (20 mol%), -25 °C. Yields are for the isolated product. Enantiomeric excess (ee) determined by chiral HPLC analysis.[3][4]

Experimental Protocols

General Protocol for the Asymmetric Aldol Reaction

This protocol describes a general procedure for the asymmetric aldol reaction between an aldehyde and acetone using (S)-(1-Acetylpyrrolidin-2-yl)boronic acid as the catalyst.

Materials and Equipment:

-

(S)-(1-Acetylpyrrolidin-2-yl)boronic acid (Catalyst)

-

Aldehyde

-

Acetone (ACS grade, used as solvent and reactant)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask or vial with a magnetic stir bar

-

Magnetic stirrer

-

Low-temperature cooling bath (e.g., cryocooler or ice-salt bath)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard glassware for extraction and purification

-

Chiral HPLC for enantiomeric excess determination

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add (S)-(1-Acetylpyrrolidin-2-yl)boronic acid (0.1 mmol, 20 mol%).

-

Add the aldehyde (0.5 mmol, 1.0 equiv) to the flask.

-

Add acetone (5.0 mL) to the flask. The acetone serves as both the reactant and the solvent.

-

Reaction: Cool the reaction mixture to -25 °C using a cooling bath and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure aldol product.

-

Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.[12]

Visualizations

Proposed Catalytic Cycle

The proposed catalytic cycle for the aldol reaction involves the formation of a key enamine intermediate, a mechanism well-established for proline-based catalysts.[13][14] The boronic acid moiety may assist in activating the aldehyde through hydrogen bonding.

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

Experimental Workflow

The following diagram outlines the general workflow for carrying out the asymmetric aldol reaction using the provided protocol.

Caption: General experimental workflow for the catalyzed reaction.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. harvest.usask.ca [harvest.usask.ca]

- 12. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

Application Notes & Protocols: (1-Acetylpyrrolidin-2-yl)boronic acid in Palladium-Catalyzed C-C Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Acetylpyrrolidin-2-yl)boronic acid is a chiral, saturated heterocyclic organoboron compound. Its structure, featuring an sp³-hybridized carbon-boron bond, presents both opportunities and challenges for its use in carbon-carbon bond formation. The pyrrolidine scaffold is a prevalent motif in numerous biologically active molecules and approved pharmaceuticals. Consequently, methods for its direct functionalization are of significant interest to the drug discovery and development community.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for C-C bond formation. However, the use of sp³-hybridized organoboron reagents, particularly those containing nitrogen atoms, can be challenging due to factors such as slower rates of transmetalation and potential for side reactions like β-hydride elimination or protodeboronation.

These application notes provide a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides. The described conditions are based on established methodologies for challenging C(sp³)-C(sp²) couplings and serve as a robust starting point for reaction optimization.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl/heteroaryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, forming a new Pd(II)-aryl-alkyl intermediate and displacing the halide. This step is often rate-limiting for sp³-hybridized boronic acids.

-

Reductive Elimination: The coupled product (Ar-R) is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Experimental Protocols

Note: The following protocol is a general starting point. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields. Due to the sp³-hybridized nature of the boronic acid, rigorous exclusion of air and moisture is critical for success.

Representative Protocol for C(sp³)-C(sp²) Suzuki-Miyaura Coupling

Materials and Reagents:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos or SPhos)

-

Base (e.g., K₃PO₄ or Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.5 equiv.), the aryl/heteroaryl halide (1.0 equiv.), and the base (3.0 equiv.).

-

Catalyst and Ligand Addition: In a separate vial, weigh the palladium precatalyst (e.g., 2-5 mol%) and the phosphine ligand (e.g., 4-10 mol%). Add these solids to the Schlenk flask.

-